2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

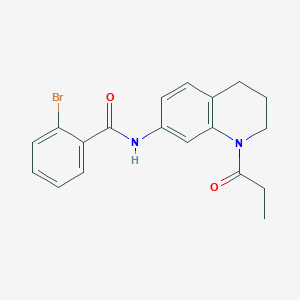

2-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a 2-bromobenzamide moiety at the 7-position.

Properties

IUPAC Name |

2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-18(23)22-11-5-6-13-9-10-14(12-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYNOJJZSNUXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or brominating agents, organic solvents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. The use of advanced purification methods, such as chromatography and recrystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the propanoyl group may play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydroquinoline moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives, differing in substituent type, position, and functional groups. Below is a comparative analysis based on molecular properties, hazards, and applications.

Structural Analogs and Molecular Properties

Key Observations:

- Positional Isomerism : The 2-bromo, 3-bromo, and 4-bromo analogs (e.g., ) demonstrate how halogen position impacts steric and electronic properties. The 2-bromo substitution in the target compound may influence binding interactions compared to the 3- or 4-position isomers.

- Halogen Diversity : The 2-chloro-6-fluoro analog () highlights how mixed halogens can modulate reactivity and bioavailability.

- Acyl Group Variation: Replacing propanoyl with benzoyl () or isobutyryl () alters lipophilicity (e.g., logP increases with benzoyl) and metabolic stability.

Biological Activity

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, a propanoyl group, and a tetrahydroquinoline moiety, which together may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential biological interactions. |

| Propanoyl Group | May influence lipophilicity and biological activity. |

| Tetrahydroquinoline | Contributes to the structural complexity and potential interactions with biological targets. |

| Benzamide Moiety | Provides a framework for interaction with enzymes and proteins. |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.

- Protein Binding : The compound's structural components can facilitate binding to specific proteins involved in various cellular pathways.

- Cellular Pathway Modulation : The combination of functional groups allows for modulation of signaling pathways that could be relevant in disease contexts.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance:

- In vitro studies have shown that related tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.

- A study on sulfonamides demonstrated their ability to inhibit tumor growth in xenograft models by interfering with angiogenesis.

Antimicrobial Activity

Similar compounds have displayed notable antimicrobial effects:

- Compounds containing the tetrahydroquinoline structure have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The presence of the bromine atom may enhance the antimicrobial efficacy by increasing membrane permeability.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

- Tetrahydroquinoline derivatives have been associated with reduced oxidative stress in neuronal cells.

- Studies indicate potential benefits in models of neurodegenerative diseases through modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Cancer Cell Line Study : A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.

- Antimicrobial Assay : A series of tests against Staphylococcus aureus revealed an MIC value of 5 µg/mL for related compounds, suggesting that modifications could enhance activity against resistant strains.

- Neuroprotection in Animal Models : In a model of Alzheimer's disease, administration of tetrahydroquinoline derivatives resulted in improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

When compared to similar compounds such as N-(4-bromobenzene)-sulfonamide and 4-methyl-N-(propionyl)-benzenesulfonamide, this compound exhibits unique properties due to its specific combination of functional groups.

| Compound | Biological Activity |

|---|---|

| This compound | Potential anticancer and antimicrobial properties. |

| N-(4-bromobenzene)-sulfonamide | Exhibits antibacterial properties. |

| 4-methyl-N-(propionyl)-benzenesulfonamide | Known for its role in medicinal chemistry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.